molecular formula C13H10 B3050040 3H-Benz[e]indene CAS No. 232-55-3

3H-Benz[e]indene

Cat. No.: B3050040
CAS No.: 232-55-3
M. Wt: 166.22 g/mol
InChI Key: USPJQUFZLZTSBK-UHFFFAOYSA-N
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Description

3H-Benz[e]indene: is a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₀ It consists of a benzene ring fused to an indene structure, forming a three-ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-Benz[e]indene can be synthesized through various methods. One common approach involves the reaction of the 2-naphthyl radical with allene or methylacetylene under high-temperature conditions (approximately 1300 ± 35 K). This reaction proceeds through the addition of the 2-naphthyl radical to the π-electron density of the allene or methylacetylene, followed by isomerization and ring closure, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar or petroleum, where it is found as a minor component. The isolation process requires careful separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3H-Benz[e]indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

3H-Benz[e]indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Benz[e]indene involves its interaction with various molecular targets. For example, certain derivatives of this compound have been shown to modulate the activity of GABA_A receptors. These compounds can act as positive modulators by prolonging the mean open time duration of the receptor channels, similar to the action of neuroactive steroids .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring fusion and the presence of both five- and six-membered rings

Properties

IUPAC Name

3H-cyclopenta[a]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-4,6-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPJQUFZLZTSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455336
Record name 3H-Benz[e]indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232-55-3
Record name 3H-Benz[e]indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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